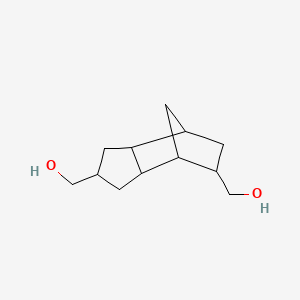![molecular formula C8H8S B1596441 2,3-Dihydrobenzo[b]thiophene CAS No. 4565-32-6](/img/structure/B1596441.png)
2,3-Dihydrobenzo[b]thiophene
概要
説明
2,3-Dihydrobenzo[b]thiophene, also known as 1-Thiaindan, is an organic compound with the molecular formula C8H8S. It is a sulfur-containing heterocycle that is structurally related to benzothiophene. This compound is of significant interest due to its presence in various natural products and its applications in medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dihydrobenzo[b]thiophene can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptophenylacetic acid under acidic conditions. Another method includes the reaction of 2-bromothiophenol with ethylene in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of benzothiophene. This process involves the use of a rhodium catalyst under high pressure and temperature conditions to achieve high yields and selectivity .
化学反応の分析
Types of Reactions: 2,3-Dihydrobenzo[b]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzothiophene.
Substitution: Functionalized derivatives of this compound.
科学的研究の応用
2,3-Dihydrobenzo[b]thiophene has diverse applications in scientific research:
作用機序
The mechanism of action of 2,3-Dihydrobenzo[b]thiophene and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, as an inhibitor of tumor necrosis factor-α converting enzyme, it binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation . The exact pathways and molecular interactions can vary depending on the specific derivative and its application.
類似化合物との比較
Benzothiophene: Structurally similar but lacks the saturated ring present in 2,3-Dihydrobenzo[b]thiophene.
Thiophene: A simpler sulfur-containing heterocycle without the fused benzene ring.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring.
Uniqueness: this compound is unique due to its partially saturated ring, which imparts different chemical reactivity and physical properties compared to fully aromatic compounds like benzothiophene and dibenzothiophene . This structural feature allows for a broader range of chemical modifications and applications.
特性
IUPAC Name |
2,3-dihydro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFGFXVASPYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963412 | |
| Record name | 2,3-Dihydro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4565-32-6 | |
| Record name | 2,3-Dihydrobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4565-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)thiophene, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004565326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)
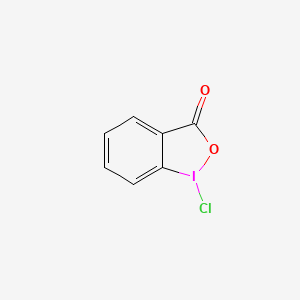

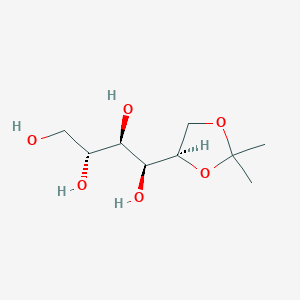
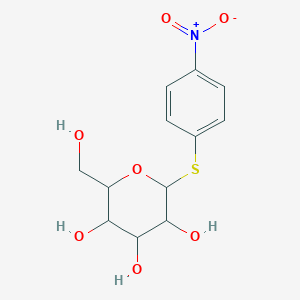

![Benzo[b]thiophene-2-ethanol](/img/structure/B1596367.png)

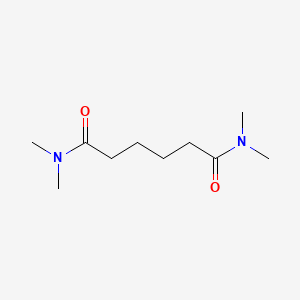
![2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1596372.png)
